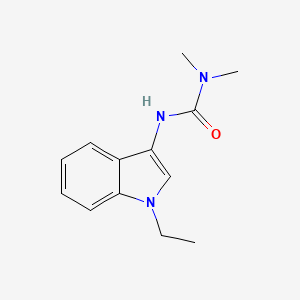

1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-ethylindol-3-yl)-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-4-16-9-11(14-13(17)15(2)3)10-7-5-6-8-12(10)16/h5-9H,4H2,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYQSVILVUABTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Ethyl 1h Indol 3 Yl 3,3 Dimethylurea and Analogues

Strategies for Indole (B1671886) Moiety Construction

The indole framework is a privileged structural motif found in a vast array of pharmaceuticals and natural products. nih.gov Consequently, numerous synthetic methods have been developed for its construction and functionalization, especially for substitution at the C3 position.

Catalysis offers a powerful tool for the efficient and selective synthesis of 3-substituted indoles. These methods often provide advantages in terms of yield, reaction conditions, and environmental impact. researchgate.net A variety of catalysts, including bases, acids, and metal complexes, have been employed.

Base-catalyzed methods are effective for promoting reactions like Knoevenagel condensation and Michael additions, which are key steps in forming 3-substituted indoles. rsc.org For instance, sodium hydroxide (B78521) can catalyze the initial deprotonation of the indole N-H bond, facilitating a subsequent reaction with an aldehyde to form a 3-indolylalcohol intermediate. rsc.org

Palladium catalysis has been utilized in unique alkene difunctionalization reactions to build molecular complexity around the indole core. nih.gov One such strategy involves an intramolecular oxypalladation followed by the addition of an indole to a quinone methide intermediate, yielding highly functionalized products. nih.gov Similarly, rhodium catalysts have been used in hydroformylation reactions of 2-nitrostyrene to produce skatole (3-methylindole), demonstrating a pathway that involves homogeneous and heterogeneous catalytic steps. rsc.org

Organocatalysis, using small organic molecules like L-proline, has also emerged as an efficient method. L-proline can catalyze the regioselective synthesis of complex indolyl-4H-chromene scaffolds from simple starting materials under mild, room-temperature conditions. rsc.org

Table 1: Comparison of Catalytic Strategies for 3-Substituted Indole Synthesis

| Catalytic System | Reaction Type | Reactants | Key Features |

|---|---|---|---|

| Base Catalysis (e.g., NaOH, Triton B) | Condensation/Alkylation | Indoles, Aldehydes, Active Methylene Compounds | Environmentally friendly conditions, simple catalysts. rsc.org |

| Palladium Catalysis | Alkene Difunctionalization | Alkenes, Indole derivatives | High enantioselectivity and diastereoselectivity. nih.gov |

| Rhodium Catalysis | Hydroformylation/Cyclization | 2-Nitrostyrene, CO, H₂ | Direct conversion to 3-substituted indoles. rsc.org |

| Organocatalysis (e.g., L-Proline) | Multicomponent Reaction | Indoles, Aldehydes, Active Methylene Compounds | Mild conditions, high efficiency for complex scaffolds. rsc.org |

Electrochemical synthesis is gaining traction as a sustainable and powerful method in organic chemistry. For indole synthesis and functionalization, electrochemistry offers oxidant-free and mild reaction conditions. One notable application is the dearomative [2+2] cycloaddition of N-acyl indoles with alkynes, which proceeds under transition-metal-free conditions to produce complex cyclobutene-fused indolines. rsc.org While not a direct condensation to form an open-chain 3-substituted indole, this method highlights the potential of electrochemistry to activate the indole ring for further elaboration.

Electrochemical methods can also be used for the oxidation of 3-substituted indoles to form 2-oxindoles, a common transformation in natural product synthesis. rsc.org This process often involves the electrochemical generation of a halogen, like bromine, which then reacts with the indole. rsc.org Such methodologies underscore the ability of electrochemistry to generate reactive species in situ, avoiding the use of stoichiometric and often hazardous chemical oxidants.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. acs.orgresearchgate.net MCRs are advantageous for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. acs.org

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been adapted for indole synthesis. One approach involves the reaction of anilines, isocyanides, and 2,2-dimethoxyacetaldehyde, followed by an acidic ring closure to yield substituted indoles. nih.govrsc.org This two-step sequence is mild and allows for significant variation in the substituents. Another Ugi-type MCR uses indole-N-carboxylic acids (prepared from indoles and CO₂) along with aldehydes, amines, and isocyanides to create indole carboxamide amino amides, providing rapid access to peptide-like structures. acs.org

Other MCRs involve the one-pot reaction of 3-cyanoacetyl indoles, aldehydes, and malononitrile, often catalyzed by a simple base like piperidine (B6355638) and sometimes accelerated by ultrasonic irradiation, to produce indol-3-yl substituted pyran derivatives. nih.gov These strategies showcase the versatility of the indole nucleus as a building block in complex, one-pot transformations. researchgate.netnih.gov

Approaches for Urea (B33335) Linkage Formation

The formation of the urea bond is a fundamental transformation in organic and medicinal chemistry. The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea specifically requires the coupling of a 3-aminoindole derivative with a dimethylcarbamoyl equivalent, or a related strategy.

The industrial synthesis of urea itself was historically established by the Bosch-Meiser process, which involves the reaction of ammonia (B1221849) and carbon dioxide under high temperature and pressure to first form ammonium (B1175870) carbamate, which then dehydrates to urea. shimico.combohrium.com

In a laboratory setting, the synthesis of substituted ureas traditionally relies on several key reactions. The most common method involves the reaction of a primary or secondary amine with an isocyanate. shimico.com For the target molecule, this would involve reacting 3-amino-1-ethyl-1H-indole with dimethylcarbamoyl chloride or reacting 1-ethyl-3-isocyanato-1H-indole with dimethylamine (B145610). Another classical method is the reaction of amines with phosgene (B1210022) or its safer equivalents (e.g., triphosgene, carbonyldiimidazole) to form a carbamoyl (B1232498) chloride or an activated carbamate, which then reacts with another amine.

The synthesis of urea was a landmark event in the history of chemistry when Friedrich Wöhler synthesized it from ammonium cyanate (B1221674) in 1828, demonstrating that organic compounds could be made from inorganic precursors. ureaknowhow.com While historically significant, this specific method is less common for preparing substituted ureas.

Modern synthetic chemistry seeks more sustainable and efficient routes for urea formation, often focusing on avoiding hazardous reagents like phosgene and minimizing energy consumption. A significant area of research is the electrocatalytic synthesis of urea. researchgate.netchemrxiv.org This approach involves the direct C-N coupling of carbon dioxide (CO₂) and various nitrogen sources (such as N₂, nitrites, or nitrates) under ambient conditions. researchgate.netsciopen.com

This electrochemical process offers a green alternative to the energy-intensive Haber-Bosch and Bosch-Meiser processes. researchgate.netscitepress.org The reaction is facilitated by specially designed catalysts, such as metal borides or heterostructured materials, which co-reduce the carbon and nitrogen sources and promote the formation of the crucial C-N bond. chemrxiv.org While still an emerging field, electrocatalytic urea synthesis holds promise for decentralized and environmentally friendly production. chemrxiv.orgsciopen.com

For the synthesis of complex substituted ureas, catalytic methods using CO₂ as a C1 building block are also being developed. These methods often involve transition-metal catalysts that can facilitate the insertion of CO₂ into N-H or N-Si bonds, followed by reaction with an amine to generate the urea linkage.

Table 2: Comparison of Urea Synthesis Methodologies

| Methodology | Reactants | Conditions | Key Features |

|---|---|---|---|

| Traditional | |||

| Bosch-Meiser Process | NH₃, CO₂ | High temperature and pressure | Industrial scale, energy-intensive. shimico.combohrium.com |

| Amine + Isocyanate | Primary/Secondary Amine, Isocyanate | Typically mild, room temperature | Versatile, widely used in lab synthesis. shimico.com |

| Amine + Phosgene Equivalent | Amine, Triphosgene/CDI | Controlled conditions | Avoids gaseous phosgene, versatile. |

| Advanced | |||

| Electrocatalytic Synthesis | CO₂, Nitrogen Source (N₂, NO₃⁻) | Ambient temperature and pressure | Sustainable, green alternative, avoids high energy input. researchgate.netsciopen.com |

| Catalytic CO₂ Incorporation | Amine, CO₂, Dehydrating Agent | Catalytic, often milder than traditional industrial methods | Utilizes CO₂ as a renewable C1 source. |

Green Chemistry Principles in Urea Synthesis

The synthesis of ureas, including indole-urea hybrids, is increasingly being viewed through the lens of green chemistry. This paradigm shift encourages the development of processes that are more sustainable and environmentally benign. The core principles of green chemistry are pivotal in guiding modern synthetic approaches. nih.gov

Key principles applicable to urea synthesis include:

Waste Prevention: Designing synthetic routes that minimize the generation of byproducts. Traditional methods often produce significant waste, which green methodologies aim to reduce or eliminate. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org For instance, addition reactions are inherently more atom-economical than substitution reactions that generate leaving groups as waste.

Use of Less Hazardous Chemical Syntheses: Avoiding the use of toxic reagents like phosgene, a classical reagent in urea synthesis, is a primary goal. nih.gov Safer alternatives such as carbonyldiimidazole (CDI), triphosgene, or dimethyl carbonate are now preferred. nih.gov Rearrangement reactions like the Curtius, Hofmann, and Lossen rearrangements provide pathways to isocyanates (precursors to ureas) without the need for phosgene. nih.govorganic-chemistry.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org The development of highly efficient catalysts allows reactions to proceed under milder conditions. Microwave-assisted and ultrasonic-assisted syntheses can also enhance reaction rates and reduce energy input. organic-chemistry.orgbohrium.com

Use of Renewable Feedstocks: A long-term goal is the use of renewable starting materials. In the context of large-scale urea production, this involves using "green ammonia" derived from renewable energy and carbon dioxide captured from sustainable sources like biomass or the air. researchgate.netureaknowhow.comrsc.org

The application of these principles is not merely an environmental consideration but also drives innovation, leading to more efficient, safer, and cost-effective synthetic processes for complex molecules like this compound.

Integrated Synthetic Routes to Indole-Urea Hybrid Structures

The creation of molecules that merge an indole core with a urea functional group requires sophisticated synthetic strategies. Integrated routes that efficiently construct this hybrid architecture are of significant interest. The general approach involves the preparation of a 3-aminoindole intermediate, which is then converted to the target urea. The instability of many 3-aminoindoles necessitates their generation and use in situ or the use of protecting groups. nih.gov

Selective Cyclization Reactions

Cyclization reactions are fundamental to forming the indole nucleus, the scaffold upon which the urea moiety is built. Various methods have been developed to construct the indole ring from acyclic precursors, often involving the formation of a key C-C or C-N bond in the final ring-closing step. organic-chemistry.org

Base-promoted dearomatizing cyclization of indole-containing ureas can yield polycyclic indoline (B122111) scaffolds. figshare.com This demonstrates that the urea moiety can be present before the final cyclization step, influencing the reaction's outcome. Another strategy involves the catalytic formal homo-Nazarov reaction, which can be extended to aminocyclopropanes to achieve highly diastereoselective cyclizations, forming polycyclic indole scaffolds. nih.gov

The table below summarizes selected cyclization strategies relevant to the formation of indole cores.

| Cyclization Strategy | Key Features | Catalyst/Reagent | Precursor Type | Ref. |

| Fischer Indole Synthesis | Condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. | Acid catalyst | Phenylhydrazine, Carbonyl compound | rsc.org |

| Base-Promoted Dearomatization | Anionic cyclization of indole-containing ureas. | Strong base (e.g., organolithium) | Indole-urea derivative | figshare.com |

| NIS-mediated Cascade | C-N bond formation followed by aromatization. | N-Iodosuccinimide (NIS) | N-Ts-2-alkenylaniline | organic-chemistry.org |

| Transition-Metal Catalyzed Annulation | Cyclization of substituted anilines with alkynes. | Gold(III), Silver(I), Palladium(II) | 2-Alkynylaniline | organic-chemistry.orgwhiterose.ac.uk |

Sequential Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for building molecular complexity. acs.orgarkat-usa.org They adhere to green chemistry principles by reducing the number of synthetic steps, minimizing solvent use, and saving time and energy. researchgate.net Indoles are excellent partners in MCRs due to the nucleophilicity of their C3 position. nih.gov

While a direct MCR for this compound is not prominently reported, the principles of MCRs can be applied to construct the core structure. For example, an Ugi-azide MCR can involve an indole, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) to create complex indole derivatives. nih.gov Another approach is the aza-Friedel–Crafts reaction of indoles with aldehydes and thiourea (B124793), catalyzed by thiamine/HCl or TiCl₄, to produce intermediates that can be further elaborated. acs.org These reactions showcase the power of MCRs to rapidly assemble diverse indole-based scaffolds that could be precursors to indole-ureas. rsc.org

A hypothetical MCR to an indole-urea precursor might involve:

An indole derivative.

An aldehyde.

An amine source (e.g., dimethylamine).

A carbonyl source or isocyanate equivalent.

The development of such a reaction would provide a highly convergent and efficient route to the target class of compounds.

Catalyst Development for Hybrid Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under mild conditions. The synthesis of indole-urea hybrids relies on catalysts for both the formation of the indole ring and the construction of the urea linkage.

Catalysts for Indole Synthesis: Transition metals are widely used to catalyze the synthesis of indoles. Palladium, ruthenium, cobalt, and silver complexes have all been employed effectively. whiterose.ac.ukmdpi.com For instance, silver(I) salts are effective catalysts for the hydroamination/cyclization of o-alkynylanilines to form indoles. whiterose.ac.uk Palladium catalysts are used in various cross-coupling and cyclization reactions to build the indole core from halo-anilines and enamines. organic-chemistry.org

Catalysts for Urea Formation: The formation of the urea C-N bonds can also be catalyzed. While many urea syntheses proceed via uncatalyzed nucleophilic attack on an isocyanate or carbamoyl chloride, catalysts can enable the use of less reactive carbonyl sources in line with green chemistry principles. For example, indium triflate has been shown to catalyze the synthesis of carbamates from alcohols and urea, and can also be used for the carbamoylation of amines to form N-substituted ureas. organic-chemistry.org The development of catalysts for the direct carbonylation of amines with CO₂ to form ureas is an active area of research aimed at avoiding hazardous reagents.

The table below provides examples of catalytic systems used in relevant synthetic transformations.

| Reaction Type | Catalyst System | Function | Ref. |

| Indole Synthesis | Silver Nitrate (B79036) (AgNO₃) | Alkyne activation for hydroamination/cyclization | whiterose.ac.uk |

| Indole Synthesis | Palladium Complexes (e.g., Pd(dppf)Cl₂) | C-N bond coupling and cyclization | mdpi.com |

| Indole Synthesis | Cobalt(III) Complexes | Cross-dehydrogenative coupling of alkenylanilines | mdpi.com |

| Urea/Carbamate Synthesis | Indium Triflate (In(OTf)₃) | Activation of urea as a carbonyl source | organic-chemistry.org |

| N-Heterocycle Synthesis | Lactic Acid | Green acid catalyst for one-pot reactions | mdpi.com |

The continued development of novel catalysts is crucial for advancing the synthesis of complex molecules like this compound, enabling more efficient, selective, and sustainable routes. mdpi.comnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis of Urea (B33335) Derivatives in Relation to Biological Activity

The conformation of the urea moiety is a crucial determinant of the biological activity of this class of compounds. The urea functional group can act as both a hydrogen bond donor and acceptor, allowing it to form key interactions with biological targets such as protein kinases. The planarity and rotational freedom around the bonds connecting the urea to the indole (B1671886) ring and the dimethylamino group dictate the spatial orientation of these substituents, which in turn affects binding affinity and selectivity.

Computational and spectroscopic studies on related N-aryl-N'-alkyl ureas have shown that the conformational preferences are significantly influenced by the substitution pattern on the nitrogen atoms. While biaryl ureas often adopt a trans-trans conformation, the presence of N-alkylation can favor other conformations, such as cis-trans, which may be stabilized by intramolecular hydrogen bonds. The specific conformation of 1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea will influence how it presents its key pharmacophoric features within a biological target's binding site.

Impact of Indole N-Substitution on Bioactivity

The substitution at the N-1 position of the indole ring plays a significant role in modulating the compound's physicochemical properties and its interaction with biological targets. The N-ethyl group in this compound is a key feature influencing its bioactivity.

Systematic variations of the N-substituent would be necessary to fully elucidate its role. For instance, comparing the activity of analogs with different alkyl chains (e.g., methyl, propyl, butyl) or with branched or cyclic substituents could provide insights into the steric and electronic requirements of the binding pocket.

Modulation of Urea Moiety for Potency and Selectivity

The urea moiety is a critical pharmacophore in many biologically active compounds, primarily due to its ability to form multiple hydrogen bonds. In the context of this compound, the urea linker connects the indole scaffold to the dimethylamino group and is likely involved in key interactions with the target protein.

The potency and selectivity of such compounds can be modulated by altering the hydrogen bonding capacity and the rigidity of the urea linker. For example, replacing one or both of the N-H protons with methyl groups, as seen in the dimethylurea moiety, prevents them from acting as hydrogen bond donors. This modification can be crucial for selectivity, as it may disfavor binding to targets that require a hydrogen bond donor at that position.

Furthermore, replacing the urea with a thiourea (B124793) can alter the electronic properties and hydrogen bonding capabilities, which has been shown to impact the biological activity of related indole derivatives. nih.govnih.gov

Rational Design Strategies for Analogues

The rational design of analogs of this compound involves the systematic modification of its different structural components to improve its pharmacological profile.

For instance, introducing electron-withdrawing or electron-donating groups at positions 4, 5, 6, or 7 of the indole ring can alter the electron density of the ring system, which may affect its binding properties. Halogenation or the introduction of methoxy (B1213986) groups are common strategies to explore these effects. The position of the substituent is also critical, as it can influence the orientation of the molecule within the binding site.

Table 1: Hypothetical Impact of Indole Ring Substituents on Bioactivity This table is illustrative and based on general principles of medicinal chemistry, as specific quantitative data for direct analogs of this compound are not publicly available.

| Position of Substitution | Type of Substituent | Expected Impact on Bioactivity | Rationale |

|---|---|---|---|

| C-5 | Electron-withdrawing (e.g., -Cl, -F) | Potentially increased potency | May enhance hydrophobic interactions or form specific halogen bonds. |

| C-5 | Electron-donating (e.g., -OCH3) | Variable | Could increase or decrease activity depending on the specific interactions in the binding pocket. |

| C-6 | Bulky group (e.g., -tBu) | Likely decreased potency | Potential for steric hindrance, preventing optimal binding. |

| C-7 | Small, polar group (e.g., -OH) | Potentially increased solubility and altered selectivity | May introduce new hydrogen bonding opportunities. |

Modifications on the Dimethylurea Moiety

Replacing the methyl groups with other alkyl groups (e.g., ethyl, propyl) can probe the steric limits of the binding pocket. Introducing cyclic structures, such as a piperidine (B6355638) or morpholine (B109124) ring, in place of the dimethylamino group can alter the rigidity and polarity of this part of the molecule, potentially leading to improved binding and selectivity.

Table 2: Hypothetical Impact of Dimethylurea Modifications on Bioactivity This table is illustrative and based on general principles of medicinal chemistry, as specific quantitative data for direct analogs of this compound are not publicly available.

| Modification | Expected Impact on Bioactivity | Rationale |

|---|---|---|

| N,N-diethylurea | Potentially altered potency/selectivity | Probes for additional hydrophobic interactions in the binding pocket. |

| N-methyl-N-ethylurea | Subtle change in potency | Fine-tuning of steric and electronic properties. |

| Pyrrolidinyl- or Piperidinyl-urea | May increase potency and/or solubility | Introduces a cyclic constraint, potentially improving binding and physicochemical properties. |

| Monomethylurea | Likely altered activity profile | Restores a hydrogen bond donor capability, which may be favorable or unfavorable depending on the target. |

Linker Region Variation and Its Implications for Interaction

The urea group acts as a linker between the indole core and the dimethylamino moiety. The length, rigidity, and chemical nature of this linker are critical for correctly positioning the two ends of the molecule for optimal interaction with the biological target.

While the urea linker is common in kinase inhibitors due to its hydrogen bonding capabilities, other linkers could be explored. For example, replacing the urea with an amide, sulfonamide, or a simple alkyl chain would systematically alter the geometry and electronic properties of the molecule. Such changes would provide valuable information about the requirements of the binding site. However, it is important to note that the urea moiety's ability to form specific bidentate hydrogen bonds is often a key feature for the activity of this class of compounds.

Mechanistic Investigations of Compound Actions and Interactions

Molecular Recognition and Binding Mechanisms with Biological Targets

The interaction of 1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea with biological macromolecules is governed by a combination of noncovalent forces, characteristic of aryl urea (B33335) scaffolds. nih.govmdpi.com The molecular recognition process is primarily driven by hydrogen bonding and π-interactions, which together facilitate high-affinity and specific binding to protein targets. mdpi.comnih.gov

The urea moiety is a key contributor to binding, acting as both a hydrogen bond donor and acceptor. The N-H proton on the nitrogen linked to the indole (B1671886) ring can form a strong hydrogen bond with backbone carbonyls or acidic amino acid side chains (e.g., Aspartate, Glutamate) in a protein's binding pocket. researchgate.net Concurrently, the urea's carbonyl oxygen can accept hydrogen bonds from donor groups like backbone N-H groups or the side chains of residues such as Arginine, Lysine, or Serine. researchgate.netresearchgate.net This dual nature allows the urea group to form precise, directional interactions that anchor the molecule to its target. mdpi.com

The indole ring system is critical for establishing further binding affinity through various π-interactions. nih.gov These interactions include:

π-π Stacking: The aromatic indole ring can stack with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Tryptophan.

CH-π Interactions: The ethyl group on the indole nitrogen and the methyl groups on the terminal urea nitrogen can engage in favorable interactions with aromatic residues in the binding pocket. nih.gov

Hydrophobic Interactions: The entire indole ring and its ethyl substituent contribute to the molecule's lipophilicity, allowing it to fit into and interact favorably with hydrophobic pockets within a protein.

Molecular dynamics simulations on various indole derivatives have confirmed their stability within protein binding pockets, underscoring the importance of these non-covalent interactions in achieving stable ligand-protein complexes. nih.govtandfonline.combohrium.com The combination of directed hydrogen bonds from the urea core and broader, less directional π- and hydrophobic interactions from the substituted indole moiety defines the compound's binding mechanism.

| Molecular Moiety | Type of Interaction | Potential Protein Partner (Amino Acid Residue) | Reference Principle |

|---|---|---|---|

| Urea N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Backbone C=O | researchgate.net |

| Urea C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Backbone N-H | researchgate.netresearchgate.net |

| Indole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | nih.gov |

| Indole Ring | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine | nih.gov |

| N-ethyl & N,N-dimethyl groups | CH-π / Hydrophobic | Aromatic residues, Hydrophobic pockets | nih.gov |

Catalytic Mechanisms in Synthetic Pathways

The synthesis of this compound can be envisioned through several catalytic routes common in organic chemistry for the formation of ureas and functionalized indoles. A highly plausible method involves the reaction of a nucleophilic amine with a carbonyl derivative.

Base-Catalyzed Synthesis: A direct and efficient pathway involves the base-catalyzed reaction between 3-amino-1-ethyl-1H-indole and dimethylcarbamoyl chloride. The mechanism proceeds as follows:

Deprotonation/Activation: A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) activates the amine by facilitating the nucleophilic attack.

Nucleophilic Attack: The lone pair of electrons on the nitrogen of 3-amino-1-ethyl-1H-indole attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.

Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The intermediate collapses, eliminating a chloride ion to form the final urea product. The base scavenger removes the HCl generated in situ.

Transition Metal-Catalyzed Synthesis: Modern synthetic methods often employ transition metal catalysts for C-N bond formation. While direct catalysis for this specific urea is not documented, related syntheses provide a mechanistic blueprint. For instance, cobalt(III)-catalyzed syntheses have been used to construct indole rings from N-arylureas and alkynes, demonstrating the compatibility of urea functionalities with such catalytic cycles. mdpi.comthieme-connect.com A hypothetical palladium-catalyzed carbonylation approach could also be employed, coupling 3-bromo-1-ethyl-1H-indole with dimethylamine (B145610) under a carbon monoxide atmosphere, though this is a more complex route.

A plausible catalytic cycle for a base-catalyzed synthesis is generally preferred for its simplicity and high efficiency in forming urea linkages.

Proposed Reaction Pathways for Derivative Formation

The this compound scaffold possesses distinct reactive sites suitable for the formation of various derivatives. The most prominent site for chemical modification is the indole ring, which readily undergoes electrophilic aromatic substitution. researchgate.netyoutube.com

Due to the electron-donating nature of the nitrogen atom, the pyrrole (B145914) moiety of the indole is highly activated towards electrophiles. In N1-substituted indoles, such as the N-ethyl derivative , the C2 position is the most nucleophilic and thus the primary site of electrophilic attack. youtube.com This contrasts with N-H indoles where substitution typically occurs at C3.

Proposed Electrophilic Substitution Reactions:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent would lead to the selective formation of the 2-bromo or 2-chloro derivative.

Nitration: Mild nitrating agents, such as acetyl nitrate (B79036), would introduce a nitro group at the C2 position, yielding 1-(2-nitro-1-ethyl-1H-indol-3-yl)-3,3-dimethylurea.

Friedel-Crafts Acylation/Alkylation: Under Lewis acid catalysis (e.g., AlCl₃ or clay catalysts like Montmorillonite K-10), the indole ring can be acylated with acyl chlorides or alkylated with alkyl halides at the C2 position. niscpr.res.inresearchgate.net The reaction of indoles with ketones catalyzed by clay has been shown to be an effective method for forming C-C bonds. niscpr.res.in

Another potential reaction involves the oxidative cleavage of the indole C2=C3 double bond, a transformation known as the Witkop oxidation. researchgate.net Using reagents like urea hydrogen peroxide could potentially lead to the formation of a 2-ketoacetanilide derivative, breaking open the pyrrole ring while retaining the urea functionality.

| Reaction Type | Reagent(s) | Proposed Product | Primary Reaction Site |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea | Indole C2 |

| Chlorination | N-Chlorosuccinimide (NCS) | 2-Chloro-1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea | Indole C2 |

| Nitration | Acetyl nitrate (CH₃COONO₂) | 1-(2-Nitro-1-ethyl-1H-indol-3-yl)-3,3-dimethylurea | Indole C2 |

| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | 1-(2-Acetyl-1-ethyl-1H-indol-3-yl)-3,3-dimethylurea | Indole C2 |

Conformational Dynamics and Energetics

The conformational flexibility of this compound is primarily dictated by rotation around two key single bonds: the C3(indole)–N(urea) bond and the C(O)–N(indole) bond. The energetic landscape of these rotations determines the molecule's preferred three-dimensional shape, which is crucial for its interaction with biological targets.

Rotation about the C(O)–N(indole) bond: Rotation around the amide-like C-N bond of the urea is significantly hindered due to the partial double-bond character arising from delocalization of the nitrogen lone pair into the carbonyl π-system. Computational and experimental studies on substituted ureas have shown that the energy barrier for this rotation is substantial, typically in the range of 8-16 kcal/mol. acs.orgresearchgate.netnih.gov This high barrier means that at room temperature, interconversion between the resulting rotamers (defined by the orientation of the indole ring relative to the carbonyl group) is slow. The two primary planar conformations are generally referred to as cis and trans, with the trans conformation (where the indole and the carbonyl oxygen are on opposite sides of the C-N bond) usually being the global energy minimum. researchgate.netnih.gov

Rotation about the C3(indole)–N(urea) bond: Rotation around the bond connecting the indole ring to the urea nitrogen is less hindered. For phenylurea, the rotational barrier for the N-C(aryl) bond is estimated to be around 2.4 kcal/mol. acs.orgacs.org This lower barrier allows for more rapid rotation of the indole ring relative to the plane of the urea group. The preferred conformation will be a balance between maximizing π-conjugation (favoring planarity) and minimizing steric clashes between the indole ring (particularly the hydrogen at the C2 and C4 positions) and the substituents on the urea. Studies on N,N'-diaryl ureas indicate a preference for conformations where the two aryl rings are disposed cis to one another, suggesting that intramolecular stacking or electrostatic interactions can influence the conformational preference. nih.govresearchgate.net

The N-ethyl and N,N-dimethyl groups introduce steric bulk that further influences the conformational landscape. The ethyl group is likely to orient away from the urea moiety to minimize steric hindrance, while the dimethyl groups restrict the conformational freedom of the terminal nitrogen.

| Rotatable Bond | Description of Motion | Estimated Rotational Barrier (kcal/mol) | Likely Low-Energy Conformation | Reference Compound(s) |

|---|---|---|---|---|

| C(O)—N(indole) | Rotation of indole-amine group around carbonyl | 8 - 16 | trans (Indole anti to C=O) | Alkyl/Phenyl Ureas acs.orgnih.gov |

| C3(indole)—N(urea) | Rotation of the entire urea group relative to indole ring | ~2 - 5 | Non-planar to minimize steric clash | Phenylurea acs.orgacs.org |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea. Methods such as Density Functional Theory (DFT) are employed to determine optimized molecular geometry, electronic properties, and spectroscopic features. For analogous compounds, such as 3,3'-(phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione), quantum chemical calculations have been used to determine the relative energies of different tautomeric forms and stereoisomers. nih.gov Similar calculations for this compound would reveal its most stable three-dimensional structure and provide insights into its reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO).

Table 1: Illustrative Data from Quantum Chemical Calculations

| Parameter | Description | Illustrative Value |

| Optimized Energy | The lowest energy (most stable) conformation of the molecule. | -X.XXXX Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. | -Y.YY eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. | +Z.ZZ eV |

| Dipole Moment | A measure of the polarity of the molecule. | N.NN Debye |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies can be performed to investigate its potential binding affinity and mode of interaction with various biological targets. For instance, studies on other indole (B1671886) derivatives have utilized molecular docking to predict their binding to enzymes like COX-2, with binding affinities ranging from -10.40 to -11.35 kcal/mol. ajchem-a.comresearchgate.net Similarly, docking simulations for this compound against a panel of protein targets could identify potential biological activities and guide further experimental studies. The analysis of the docked poses would reveal key interactions such as hydrogen bonds and hydrophobic contacts.

Conformational Landscape Exploration

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound would involve exploring its potential energy surface to identify low-energy conformers. Techniques such as molecular dynamics simulations and systematic conformational searches can be employed. A study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives utilized Nuclear Overhauser Effect (NOESY) spectroscopy and quantum chemical calculations to determine the predominant conformers in solution. mdpi.com For this compound, understanding its conformational preferences is crucial for a more accurate interpretation of molecular docking results and for designing analogs with improved activity.

In Silico Design of Novel Analogues

Based on the structural and interaction data obtained from quantum chemical calculations and molecular docking, novel analogues of this compound can be designed in silico. This process involves making targeted modifications to the parent structure to potentially enhance its binding affinity, selectivity, or pharmacokinetic properties. For example, research on 1-H-isoindole-1,3(2H)-dione derivatives involved designing new compounds based on a known inhibitor to improve its activity. nih.gov Similarly, by identifying key pharmacophoric features of this compound, new molecules can be computationally generated and prioritized for synthesis and experimental testing.

Predictive Modeling for Compound Behavior

Predictive models, often based on machine learning algorithms, can be used to estimate various properties of this compound, including its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. jmpas.comresearchgate.net These models are trained on large datasets of known compounds and can provide early-stage predictions of a molecule's drug-likeness and potential liabilities. researchgate.netnih.gov For instance, predictive models can estimate properties such as aqueous solubility, blood-brain barrier permeability, and potential for off-target effects. researchgate.net Such in silico predictions are valuable for prioritizing compounds in the early stages of drug discovery and reducing the likelihood of late-stage failures. nih.gov

Exploration of Biological Target Modulation and Pharmacological Principles

Receptor Binding Affinities and Modulatory Effects

The urea (B33335) functionality is crucial for molecular recognition and bioactivity due to its ability to form stable hydrogen bonds with protein and receptor targets. nih.gov The donor-acceptor hydrogen bonding capability of urea derivatives is a key element in their interaction with biological receptors. nih.gov In the context of indole-urea compounds, this ability is complemented by the indole (B1671886) ring, which can engage in various non-covalent interactions.

While specific receptor binding affinities for 1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea are not documented, studies on related compounds offer valuable insights. For instance, certain bis-urea receptors have demonstrated strong binding affinities for various anions, a process in which the urea and indole moieties can enhance receptor efficacy through hydrogen bonding. nih.gov The binding affinities for some of these receptors with acetate (B1210297) have been quantified, as shown in the table below.

| Receptor | Anion | Association Constant (K) |

| BUR-2 | Acetate | K1 = (1.42 ± 0.15) × 10⁴ M⁻¹ |

| BUR-2 | Acetate | K2 = (1.11 ± 0.09) × 10³ M⁻¹ |

| Data from a study on bis-urea anion receptors. nih.gov |

Furthermore, some urea-based indole derivatives have been investigated for their activity on various G-protein coupled receptors. For example, Lisuride, a urea-based ergot-related compound, is known to bind to dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Enzyme Inhibition Profiles

The indole-urea scaffold has proven to be a versatile template for the design of potent enzyme inhibitors. These compounds have been shown to target a range of enzymes implicated in various diseases.

One of the most significant targets for indole-urea derivatives is the family of protein kinases. For example, a novel series of 1-(4-((2-oxoindolin-3-ylidene)amino)phenyl)-3-arylureas were synthesized and evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Several of these compounds exhibited potent inhibition of VEGFR-2, with IC50 values in the sub-micromolar range. nih.gov Similarly, certain urea-containing indole derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and SRC kinase, with some compounds showing potent activity against SRC kinase with IC50 values as low as 0.002 µM. nih.gov

Another class of enzymes targeted by urea derivatives are soluble epoxide hydrolases (sEH). Strategic structure-activity relationship studies have led to the development of sulfonyl urea derivatives with potent sEH inhibition, with IC50 values in the nanomolar range. mdpi.com

The table below summarizes the enzyme inhibitory activities of selected indole-urea derivatives from various studies.

| Compound Class | Target Enzyme | IC50 Value |

| 1-(4-((2-oxoindolin-3-ylidene)amino)phenyl)-3-arylureas | VEGFR-2 | 0.31 ± 0.04 µM (for compound 9x) nih.gov |

| Urea containing indole derivatives | SRC kinase | 0.002 µM (for compound 16) nih.gov |

| Sulfonyl urea derivatives | human sEH | 1.69 nM (for compound 4l) mdpi.com |

| Benzoylthioureas | Jack bean urease | 8.4 to 20.3 µM nih.gov |

Interactions with Signaling Pathways

Indole compounds and their derivatives are known to modulate multiple cellular signaling pathways, many of which are crucial in the pathogenesis of cancer and inflammatory diseases. nih.govnih.gov The PI3K/Akt/mTOR and NF-κB signaling pathways are among the most significant targets of these compounds. nih.govnih.gov

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. mdpi.com Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), have been shown to inhibit this pathway. nih.govnih.gov For instance, a derivative of I3C, (3-chloroacetyl)-indole (3CAI), was found to be a specific inhibitor of Akt, leading to the downstream inhibition of mTOR. nih.gov

The NF-κB pathway plays a central role in inflammation and immunity, and its aberrant activation is linked to various chronic diseases, including cancer. nih.gov Indole compounds are effective modulators of NF-κB signaling. nih.gov The inhibition of IκB kinase (IKK), a key enzyme in the NF-κB pathway, has been identified as a mechanism of action for some urea derivatives. For example, the small molecule N-(4-Ethylphenyl)-N'-phenylurea (INH14) was found to inhibit IKKα and IKKβ with IC50 values of 8.97 µM and 3.59 µM, respectively, leading to decreased NF-κB activation. nih.gov

The interplay between the PI3K/Akt/mTOR and NF-κB pathways is well-established, with NF-κB being a downstream effector of Akt. nih.gov The ability of indole-urea compounds to target components of both pathways highlights their potential as multi-targeted therapeutic agents.

Investigation of Biological Activities in Research Models

The therapeutic potential of indole-urea compounds has been investigated in various research models, demonstrating a broad spectrum of biological activities.

The anti-cancer properties of indole-urea derivatives are well-documented, with numerous studies reporting their potent activity against a range of cancer cell lines. researchgate.netglobethesis.com A series of novel indole derivatives containing pyrazole (B372694) and arylurea structures were shown to have good anti-proliferative activity against human chronic myeloid leukemia (K562) tumor cells, with IC50 values ranging from 0.121 to 12.750 µM. globethesis.com One of the most potent compounds in this series exhibited an IC50 value of 121 nM. globethesis.com

Similarly, a study on indole derivatives incorporating urea and 1,3,4-thiadiazole (B1197879) moieties found that several compounds had anti-proliferative activity against various human cancer cell lines, including lung, prostate, and bladder cancer cells. researchgate.net The most promising compound in this series showed an IC50 value of 9.42 µM against K562 cells and was found to induce apoptosis. researchgate.net

The table below presents the in vitro anti-cancer activity of selected indole-urea derivatives.

| Compound Class | Cancer Cell Line | IC50 Value |

| Indole-pyrazole-arylureas | K562 (chronic myeloid leukemia) | 0.121 - 12.750 µM globethesis.com |

| Indole-thiadiazole-ureas | K562 (chronic myeloid leukemia) | 9.42 µM researchgate.net |

| 1-(4-((2-oxoindolin-3-ylidene)amino)phenyl)-3-arylureas | HepG2 (hepatocellular carcinoma) | 1.22 ± 0.11 - 8.37 ± 0.85 µM nih.gov |

| Indole–piperidine (B6355638) hybrids with urea linkage | UO-31 (renal cancer) | Growth (%) of -83.76% (for compound 13b) researchgate.net |

Indole derivatives have been investigated for their antimicrobial properties. nih.govresearchgate.net A study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties demonstrated a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against various bacteria and fungi. nih.gov Some of these compounds showed excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another study on 5-substituted indole dihydropyrimidines, synthesized from indole carboxaldehyde and urea or thiourea (B124793), reported MIC values of 50 to 100 µg/mL against various microorganisms. researchgate.net Furthermore, certain new indole-1,2,4 triazole conjugates have shown potent antifungal activity against Candida tropicalis and Candida albicans, with MIC values as low as 2 µg/mL. mdpi.com

The following table summarizes the antimicrobial activity of selected indole derivatives.

| Compound Class | Microorganism | MIC Value |

| Indole-triazole/thiadiazole/carbothioamide derivatives | Various bacteria and fungi | 3.125 - 50 µg/mL nih.gov |

| 5-Substituted indole dihydropyrimidines | Various microorganisms | 50 - 100 µg/mL researchgate.net |

| Indole-1,2,4 triazole conjugates | Candida tropicalis | 2 µg/mL mdpi.com |

| Indole-1,2,4 triazole conjugates | Candida albicans | 2 µg/mL mdpi.com |

| α,ω-di(indole-3-carboxamido)polyamine derivatives | Staphylococcus aureus | 2 µg/mL (2.2 µM) mdpi.com |

| α,ω-di(indole-3-carboxamido)polyamine derivatives | Pseudomonas aeruginosa | 64 µg/mL (71 µM) mdpi.com |

The anti-inflammatory potential of indole derivatives has been demonstrated in both in vitro and in vivo models. nih.govmdpi.com Indazole and its derivatives have been shown to significantly inhibit carrageenan-induced hind paw edema in rats in a dose- and time-dependent manner. nih.gov The anti-inflammatory effect of these compounds is thought to be mediated, at least in part, by the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov

In vitro studies using LPS-stimulated murine macrophages have shown that indole derivatives of oleanolic acid can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-12, and IL-1β), while increasing the expression of the anti-inflammatory cytokine IL-10. mdpi.comresearchgate.net Similarly, indole and amide derivatives of ursolic acid have been found to significantly reduce the LPS-induced upregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in RAW 264.7 macrophages. chemrxiv.orgchemrxiv.org

Neurotransmitter System Modulation

There is currently no available research detailing the effects of this compound on neurotransmitter systems. Investigations into its potential interactions with receptors, transporters, or enzymes involved in neurotransmission have not been published.

Other Emerging Pharmacological Applications

Similarly, the scientific literature lacks studies exploring other potential therapeutic uses for this compound. As a result, there is no data to report on any emerging pharmacological applications for this specific compound.

Further research is required to determine if this compound possesses any significant biological targets or pharmacological effects.

Advanced Characterization Techniques in Chemical Research of Indole Urea Compounds

Spectroscopic Analysis in Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of an indole-urea compound, distinct signals corresponding to the protons in the ethyl group, the indole (B1671886) ring, and the dimethylurea moiety are expected. The ethyl group typically presents as a triplet (for the -CH₃) and a quartet (for the -CH₂-). Protons on the aromatic indole ring appear in the downfield region (typically δ 7-8 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the ring. The N-H proton of the urea (B33335) linkage often appears as a broad singlet, and the two methyl groups on the urea nitrogen show a sharp singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Characteristic signals for the carbonyl carbon of the urea group are observed significantly downfield (around δ 150-160 ppm). uva.nl Aromatic carbons of the indole ring appear in the δ 110-140 ppm range, while the aliphatic carbons of the ethyl group and the dimethylamino groups resonate at higher fields. uva.nl

Typical ¹H and ¹³C NMR Data for Indole-Urea Scaffolds

| Group | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |

| Indole Aromatic C-H | 7.0 - 8.3 | 110 - 140 |

| Urea N-H | 8.0 - 9.0 (often broad) | N/A |

| N-CH₂- (Ethyl) | ~4.2 (quartet) | ~40-45 |

| N-CH₃ (Ethyl) | ~1.4 (triplet) | ~15 |

| N-(CH₃)₂ (Urea) | ~3.0 (singlet) | ~36 |

| C=O (Urea) | N/A | 153 - 158 |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an indole-urea derivative would be characterized by several key absorption bands. A strong absorption band between 1630-1680 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the urea group. orgchemres.org The N-H stretching vibration of the urea linkage typically appears as a distinct band in the region of 3300-3500 cm⁻¹. orgchemres.org Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule are observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass. rsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to confirm the connectivity of the indole and urea fragments. For related compounds like 1-(1-ethylindol-3-yl)-3-methylurea, predicted collision cross section values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated. uni.lu

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's solid-state conformation.

For indole-urea compounds, crystallographic studies can confirm the planarity of the indole ring and the geometry around the urea moiety. These studies often reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.gov For instance, the urea group's N-H proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, leading to the formation of extended networks in the crystal lattice. nih.gov Conformational studies on related N,N'-diaryl ureas have highlighted a dynamic behavior, though often favoring a predominant isomer in the solid state. nih.gov The analysis of crystal structures of various indole derivatives provides a reference for expected bond lengths and angles within the indole core. researchgate.netmdpi.comresearchgate.net

Typical Crystallographic Parameters for Indole and Urea Derivatives

| Parameter | Typical Value | Significance |

| C=O Bond Length (Urea) | ~1.25 Å | Confirms double bond character |

| C-N Bond Length (Urea) | ~1.35 Å | Indicates partial double bond character |

| Indole Ring | Planar | Confirms aromaticity |

| Intermolecular H-bonds | N-H···O | Dictates crystal packing and stability |

| Dihedral Angles | Variable | Describes the relative orientation of the indole and urea moieties |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) TLC is a rapid, inexpensive, and convenient method used to monitor reaction progress. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of the product over time. youtube.com For polar molecules like indole-urea derivatives, a polar stationary phase like silica (B1680970) gel is commonly used. The mobile phase, or eluent, is typically a mixture of solvents, such as ethyl acetate (B1210297) and hexane (B92381) or methanol (B129727) and dichloromethane, with the polarity adjusted to achieve optimal separation. reddit.com Visualization of the spots is often achieved under UV light, as the indole ring is UV-active.

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for the separation, identification, and quantification of compounds. For purity analysis of indole-urea compounds, reverse-phase HPLC is frequently employed. nih.gov In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comcetjournal.it An acid, such as formic acid or trifluoroacetic acid, may be added to the mobile phase to improve peak shape. cetjournal.it The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the indole chromophore absorbs strongly. The purity of the sample is determined by the relative area of the product peak compared to any impurity peaks.

Gas Chromatography (GC) While less common for non-volatile or thermally sensitive molecules like many urea derivatives, GC can be used for the analysis of more volatile indole compounds. nih.gov The technique separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase. nih.gov Its application to 1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea would depend on the compound's thermal stability and volatility.

Summary of Chromatographic Methods

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| TLC | Silica Gel | Ethyl Acetate/Hexane, Methanol/DCM | Reaction Monitoring |

| HPLC | C18 (Reverse-Phase) | Acetonitrile/Water, Methanol/Water | Purity Assessment, Quantification |

| GC | Polysiloxane | Helium, Nitrogen (Carrier Gas) | Analysis of volatile precursors/byproducts |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The synthesis of indole-urea derivatives is a cornerstone for enabling further biological and medicinal chemistry studies. Future research should focus on developing more efficient, sustainable, and versatile synthetic routes.

Current methods for synthesizing the indole (B1671886) core and the urea (B33335) functionality often rely on traditional techniques that may involve harsh conditions or hazardous reagents. nih.govpsu.edu Recent advancements, however, are paving the way for greener and more efficient alternatives. tandfonline.com For instance, microwave-assisted organic synthesis (MAOS) has been shown to accelerate classical indole syntheses like the Fischer, Bischler, and Madelung reactions, often leading to higher yields and shorter reaction times. tandfonline.comorganic-chemistry.orgnih.gov Similarly, catalyst-free and solvent-free approaches for the synthesis of both indoles and ureas are gaining traction, aligning with the principles of green chemistry. openmedicinalchemistryjournal.comnih.govrsc.org The use of water as a solvent in these syntheses is another promising eco-friendly approach. researchgate.netgoogle.com

Future research in this area could explore:

One-pot Syntheses: Developing one-pot procedures that combine the synthesis of the indole scaffold and the introduction of the urea group would significantly improve efficiency.

Catalyst-Free Approaches: Further investigation into catalyst-free methods for urea synthesis, potentially using reagents like catechol carbonate or plasma-driven processes with CO2 and N2, could offer more sustainable alternatives to phosgene-based methods. rsc.orgacs.org

Flow Chemistry: The application of flow chemistry could enable scalable, safe, and highly controlled synthesis of 1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea and its analogs.

Table 1: Comparison of Synthetic Methodologies for Indole and Urea Synthesis

| Methodology | Advantages | Potential for Indole-Urea Synthesis |

| Microwave-Assisted Synthesis | Rapid, efficient, convenient, environmentally friendly. tandfonline.com | Acceleration of both indole formation and urea coupling reactions. tandfonline.comnih.gov |

| Catalyst-Free Synthesis | Avoids toxic metal catalysts, simplifies purification. nih.gov | Direct coupling of amines and isocyanates or their precursors in benign solvents like water. nih.govacs.org |

| Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety. openmedicinalchemistryjournal.comgoogle.com | Performing multi-component reactions in water to construct the indole-urea scaffold. openmedicinalchemistryjournal.com |

| Solvent-Free Reactions | Economical, no solvent waste, often high-yielding. openmedicinalchemistryjournal.com | Solid-state reactions or reactions under neat conditions for improved sustainability. organic-chemistry.org |

Elucidation of Undiscovered Biological Targets and Mechanisms

The indole and urea moieties are present in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govmdpi.com This suggests that this compound could interact with a variety of biological targets.

Indole derivatives have been identified as inhibitors of several important enzyme families, such as protein kinases, DNA topoisomerases, and tubulin polymerization. mdpi.com The urea functionality is known for its ability to form key hydrogen bond interactions with protein targets, a feature exploited in many kinase inhibitors. nih.gov For example, indole-urea derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy. researchgate.netnih.gov

Future research should aim to identify the specific biological targets of this compound and related compounds. Unexplored avenues include:

Broad-Spectrum Screening: Testing the compound against a wide panel of biological targets, such as kinases, phosphatases, and proteases, to identify potential activities.

Phenotypic Screening: Utilizing cell-based assays to uncover novel cellular effects, which can then be used to identify the underlying molecular targets.

Computational Approaches: Employing molecular docking and other in silico methods to predict potential binding partners based on structural similarity to known bioactive molecules. researchgate.netresearchgate.net

Expansion of Structure-Activity Relationship Databases

A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of a lead compound like this compound. youtube.com By methodically modifying different parts of the molecule, it is possible to enhance potency, selectivity, and pharmacokinetic properties.

Key regions of the molecule that can be systematically modified include:

The Indole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the indole nucleus can modulate the electronic and steric properties of the molecule.

The N-ethyl Group: Varying the alkyl chain length or introducing cyclic or aromatic groups at the N-1 position of the indole can probe the binding pocket for additional interactions.

Table 2: Proposed Structural Modifications for SAR Studies of this compound

| Molecular Region | Rationale for Modification | Example Modifications |

| Indole Ring (Positions 4, 5, 6, 7) | To explore the effects of electronics and sterics on activity. researchgate.net | -F, -Cl, -Br, -CH3, -OCH3, -CF3, -NO2 |

| Indole N-1 Position | To investigate the importance of this substituent for target binding. | -H, -CH3, -propyl, -benzyl, -cyclopropyl |

| Urea N-3 Position | To alter hydrogen bonding capacity and lipophilicity. youtube.com | -H, -methyl, -ethyl, -phenyl |

| Dimethylamino Group | To probe for additional binding interactions and modify solubility. | -diethylamino, -pyrrolidinyl, -piperazinyl |

Building a comprehensive database of these analogs and their corresponding biological activities will be invaluable for the rational design of more potent and selective compounds. nih.govacs.org

Applications in Chemical Probe Development

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function in a cellular context. nih.govresearchgate.net Given that this compound has the potential for biological activity, it could serve as a scaffold for the development of chemical probes.

To be utilized as a chemical probe, the parent molecule would need to be modified to include:

A Reporter Tag: A fluorescent dye, a biotin (B1667282) tag, or a clickable alkyne or azide (B81097) group could be appended to the molecule to allow for visualization or pull-down experiments.

A Photo-affinity Label: Incorporation of a photoreactive group, such as a diazirine or an aryl azide, would enable covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating target identification.

The development of such probes derived from the this compound scaffold could be a powerful tool for discovering novel biological targets and elucidating their roles in health and disease. virginia.edu

Q & A

Q. What are the established synthetic routes for 1-(1-ethyl-1H-indol-3-yl)-3,3-dimethylurea, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the indole core. A common approach includes alkylation at the indole nitrogen using ethylating agents (e.g., ethyl halides) under basic conditions, followed by urea formation via reaction of the intermediate amine with dimethylcarbamoyl chloride. Key parameters include temperature control (0–5°C for urea coupling to avoid side reactions) and solvent selection (e.g., anhydrous THF or DMF). Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

- Nuclear Magnetic Resonance (NMR): and NMR confirm the ethyl and dimethylurea substituents, with characteristic shifts for indole protons (δ 7.0–7.8 ppm) and urea carbonyl (δ ~155 ppm) .

- X-ray Crystallography: Resolves 3D conformation, including hydrogen-bonding networks between urea groups and adjacent molecules. For example, C=O···H-N interactions stabilize crystal packing .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 261.148) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water. Stability studies indicate degradation under strong acidic/basic conditions (pH < 2 or >10) via urea bond hydrolysis. Storage at –20°C in inert atmospheres is recommended for long-term stability .

Advanced Research Questions

Q. How does the electronic structure of the indole moiety influence the compound’s reactivity and biological interactions?

The indole ring’s electron-rich π-system facilitates interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms). Density Functional Theory (DFT) calculations reveal charge distribution at the C3 position, which enhances electrophilic substitution reactivity. Substituents like the ethyl group modulate steric hindrance, affecting binding affinity to targets such as serotonin receptors .

Q. What mechanistic insights explain conflicting bioactivity data in enzyme inhibition assays?

Discrepancies in IC values across studies may arise from assay conditions (e.g., buffer pH, co-solvents). For example, competitive inhibition of acetylcholinesterase (AChE) is pH-dependent due to protonation of the urea group, altering hydrogen-bonding capacity. Parallel molecular dynamics simulations can reconcile these variations by modeling enzyme-ligand interactions under different conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

Systematic modifications to the urea linker (e.g., replacing dimethyl with cyclopropyl groups) or indole substituents (e.g., halogenation at C5) have been shown to improve metabolic stability and target selectivity. Case studies on diaryl ureas demonstrate that bulkier substituents reduce off-target effects while maintaining potency against kinase targets .

Q. What computational strategies are employed to predict the compound’s pharmacokinetic and toxicity profiles?

- ADMET Prediction: Tools like SwissADME estimate logP (~2.5) and blood-brain barrier permeability, suggesting moderate bioavailability.

- Toxicity Screening: Molecular docking against hERG channels identifies potential cardiotoxicity risks, while PROTOX-II predicts hepatotoxicity thresholds .

Methodological Considerations

- Contradictory Data Resolution: Cross-validate synthetic yields and bioactivity using orthogonal techniques (e.g., LC-MS for purity, surface plasmon resonance for binding kinetics) .

- High-Throughput Crystallization: Utilize SHELX programs for rapid phase determination in structural studies, particularly for twinned crystals or high-resolution datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.